3-[(2,4,6-Trimethoxy-phenyl)-methylene]-indolin-2-one
Overview
Description
“3-[(2,4,6-Trimethoxy-phenyl)-methylene]-indolin-2-one” is a chemical compound with the molecular formula C18H17NO4 . It is also known by the synonyms IC261, SU-5607 . It is used as a reversible, ATP-competitive inhibitor of casein kinase 1 (CK1) that inhibits CK1δ and CK1ɛ.
Molecular Structure Analysis
The molecular structure of “3-[(2,4,6-Trimethoxy-phenyl)-methylene]-indolin-2-one” consists of an indolin-2-one group attached to a 2,4,6-trimethoxyphenyl group via a methylene bridge . The compound has a molecular weight of 311.3 g/mol .Scientific Research Applications
Tyrosine Kinase Inhibition
Compounds similar to 3-[(2,4,6-Trimethoxy-phenyl)-methylene]-indolin-2-one have been designed as novel tyrosine kinase inhibitors. These inhibitors exhibit selectivity toward different receptor tyrosine kinases (RTKs), essential for developing drugs to treat diseases like cancer. For example, certain 3-substituted indolin-2-ones have shown high specificity against VEGF RTK activity and selectivity towards EGF and Her-2 RTKs, making them potential candidates for targeted cancer therapies (Sun et al., 1998).
Anticancer Activity
A novel series of 3-[(2-chloroquinolin-3-yl)methylene]indolin-2-ones were synthesized and evaluated for their anticancer efficacy, particularly against ovarian cancer. These compounds have shown potent cytotoxic efficacy in ovarian cancer cell lines, indicating their potential as therapeutic agents for cancer treatment (Karthikeyan et al., 2019).
Antibacterial Agents
Research has also explored the synthesis of novel oxindoles bearing 3-heterocycles as species-specific and combinatorial agents in eradicating Staphylococcus species. These compounds, including functionalized 3-indolylindolin-2-ones, have demonstrated potent antibacterial activity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in addressing antibiotic resistance (Shin et al., 2019).
Synthesis of Heterocyclic Systems
The chemical synthesis and properties of compounds containing the indolin-2-one moiety have drawn significant attention due to their interesting biological activities. These activities include serving as nonsteroidal cardiotonics, anesthetics, and antibacterial agents. Studies have focused on developing efficient synthesis methods for these compounds, which could be beneficial for creating new drugs with improved pharmacological profiles (Cholakova et al., 2005).
Enzyme Inhibition for Antitumor Responses
Research has demonstrated the potential of indoleamine 2,3-dioxygenase (IDO) inhibitors, such as stereoisomers of 1-methyl-tryptophan, in antitumor responses. These inhibitors can significantly affect the suppression of T cells by IDO-expressing dendritic cells, pointing to their potential use in enhancing antitumor immunity within combined chemo-immunotherapy regimens (Hou et al., 2007).
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is part of the structure of this compound, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have demonstrated remarkable multi-activity or specific targeting . They have shown to effectively inhibit their targets, surpassing the activity of other derivatives at comparable concentrations .
Biochemical Pathways
Tmp-bearing compounds have shown to affect various pathways related to their targets .
Result of Action
Tmp-bearing compounds have displayed notable anti-cancer effects . They have also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, these compounds have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . They have also been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
properties
IUPAC Name |
(3E)-3-[(2,4,6-trimethoxyphenyl)methylidene]-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-21-11-8-16(22-2)14(17(9-11)23-3)10-13-12-6-4-5-7-15(12)19-18(13)20/h4-10H,1-3H3,(H,19,20)/b13-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJYTZXCZDNOJW-JLHYYAGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=C2C3=CC=CC=C3NC2=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)/C=C/2\C3=CC=CC=C3NC2=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4,6-Trimethoxy-phenyl)-methylene]-indolin-2-one | |
CAS RN |
186611-52-9 | |
Record name | IC 261 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186611529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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